molecular formula C5H3IN2O2 B1592521 3-Iodo-2-nitropyridine CAS No. 54231-34-4

3-Iodo-2-nitropyridine

Cat. No. B1592521
CAS RN: 54231-34-4
M. Wt: 249.99 g/mol
InChI Key: LOKURQBFRJDSOB-UHFFFAOYSA-N
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Description

3-Iodo-2-nitropyridine is a chemical compound with the linear formula C5H3IN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H3IN2O2 . The InChI code for this compound is 1S/C5H3IN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 250 . The storage temperature is between 2-8°C in an inert atmosphere . The compound has a predicted boiling point of 336.6±27.0 °C and a predicted density of 2.144±0.06 g/cm3 .

Scientific Research Applications

Structural and Vibrational Properties

  • The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, a compound related to 3-Iodo-2-nitropyridine, shows unique properties like non-isomorphism with its chloro- and bromo-derivatives, and interesting intermolecular interactions (Ban-Oganowska et al., 2001).

Electronic Spectra and Structure Analysis

  • UV spectra of 2-iodopicolines, their N-oxides and 2-iodo-4-nitropicoline N-oxides, provide insights into the influence of substituents on spectral bands, aiding in understanding the electronic structure of similar compounds (Puszko, 1995).

NMR Studies

  • Studies on substituted pyridines, including those with iodine and nitro groups, reveal substantial shifts in proton magnetic resonance chemical shifts, offering valuable data for chemical analysis (Gerig & Reinheimer, 1969).

Molecular Diode Applications

  • A study on a molecule structurally similar to this compound highlights its potential use as a programmable molecular diode, driven by charge-induced conformational changes, useful in nano-actuator or memory device applications (Derosa, Guda, & Seminario, 2003).

Vibrational Spectroscopy and Theoretical Studies

  • Investigations on the vibrational spectra and molecular stability of related nitropyridine compounds provide insights for the vibrational analysis of this compound (Balachandran, Lakshmi, & Janaki, 2012).

Oxidative Amination Research

  • 3-Nitropyridines, closely related to this compound, are used in oxidative amination, leading to various substitutions and potential applications in synthetic chemistry (Bakke & Svensen, 2001).

Safety and Hazards

The safety information for 3-Iodo-2-nitropyridine includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-iodo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKURQBFRJDSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634104
Record name 3-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54231-34-4
Record name 3-Iodo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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